Melting Point Reduction vs. 4-(Trifluoromethyl)benzenecarbothioamide
The melting point of 3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide is 102-104°C . This is 31-35°C lower than the melting point of 4-(trifluoromethyl)benzenecarbothioamide (CAS 72505-21-6), which is consistently reported as 135-137°C [1]. This substantial reduction is attributed to the additional 3-fluoro substituent disrupting crystal lattice packing relative to the non-fluorinated analog.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 102-104°C |
| Comparator Or Baseline | 4-(Trifluoromethyl)benzenecarbothioamide (CAS 72505-21-6): 135-137°C |
| Quantified Difference | -31°C to -35°C |
| Conditions | Differential Scanning Calorimetry / Capillary melting point apparatus |
Why This Matters
Lower melting point can indicate higher solubility in certain media and may affect formulation and purification processes; this property is non-transferable to non-fluorinated analogs.
- [1] CAS Common Chemistry. (2024). 4-(Trifluoromethyl)benzenecarbothioamide (CAS 72505-21-6). Retrieved from https://commonchemistry.cas.org/detail?cas_rn=72505-21-6 View Source
